molecular formula C20H15FN4O2 B2417365 N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1226457-53-9

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2417365
CAS No.: 1226457-53-9
M. Wt: 362.364
InChI Key: AEJXIGXGKRRHPD-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H15FN4O2 and its molecular weight is 362.364. The purity is usually 95%.
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Biological Activity

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with an imidazole ring and a phenoxy acetamide group. Its synthesis typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : Utilizing methods such as Skraup or Friedländer synthesis.
  • Introduction of the Imidazole Ring : Via condensation reactions.
  • Attachment of the Phenoxy Group : Through coupling reactions.
  • Final Acetamide Formation : Using acetic anhydride or acetyl chloride.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, derivatives of imidazole have been reported to possess antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) as low as 1.7 µg/mL .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organism
Fluconazole8Candida albicans
This compoundTBDTBD

Anticancer Activity

The compound is also being investigated for its anticancer properties. Studies suggest that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, imidazole derivatives have demonstrated effectiveness in inhibiting tumor growth in various cancer cell lines .

Case Study: Anticancer Effects
A study on related imidazole derivatives showed significant inhibition of cell proliferation in gastric cancer cell lines, suggesting potential therapeutic applications for this compound .

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Cellular Targets : The imidazole moiety may interact with cellular membranes or specific enzymes.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes critical for microbial survival or cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the quinoline and imidazole rings can significantly affect biological activity. For instance, substituting different functional groups can enhance potency against specific pathogens or cancer types.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Fluorine substitutionIncreased antimicrobial activity
Variations in acetamide groupEnhanced anticancer properties

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-imidazol-1-ylquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c21-15-5-7-16(8-6-15)27-12-19(26)23-17-3-1-2-14-4-9-18(24-20(14)17)25-11-10-22-13-25/h1-11,13H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJXIGXGKRRHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)F)N=C(C=C2)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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